molecular formula C7H3BrF3N3 B1381536 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine CAS No. 1782970-66-4

3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine

Cat. No.: B1381536
CAS No.: 1782970-66-4
M. Wt: 266.02 g/mol
InChI Key: BXANBMLQWQHMLC-UHFFFAOYSA-N
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Description

3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine (CAS 1782970-66-4) is a brominated and trifluoromethyl-substituted fused heterocycle of interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate, where the bromo substituent acts as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space . The imidazo[1,2-a]pyrimidine core is a privileged scaffold in pharmaceutical research, with derivatives demonstrating a wide range of biological activities . Scientific literature indicates that compounds based on this core structure have been investigated for their potent antibacterial properties against various gram-positive and gram-negative bacteria . Furthermore, this heterocyclic system is recognized for its potential fluorescent properties , making its derivatives candidates for application as biomarkers and photochemical sensors . The presence of both bromine and trifluoromethyl groups on the core enhances its value by modulating electronic properties, metabolic stability, and lipophilicity, which are critical parameters in optimizing lead compounds. This product is intended for research purposes as a key building block in the synthesis of more complex molecules for biological and physicochemical evaluation. For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

3-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-5-4(7(9,10)11)13-6-12-2-1-3-14(5)6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXANBMLQWQHMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(N=C2N=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of α-Bromoketones with 2-Aminopyrimidines

This method adapts protocols for imidazo[1,2-a]pyridine synthesis to target the pyrimidine analog.

Procedure ():

  • Reagents : α-Bromo-1,1,1-trifluoropropan-2-one (1 equiv), 2-aminopyrimidine (1.5 equiv), tert-butyl hydroperoxide (TBHP, 2 equiv), ethyl acetate.
  • Conditions : Reflux at 90°C for 3 hours under inert atmosphere.
  • Workup : Quench with saturated sodium thiosulfate, extract with ethyl acetate, and purify via silica gel chromatography (petroleum ether/ethyl acetate = 100:5–100:10).
  • Yield : ~60–78% (estimated based on analogous reactions).

Mechanism :
The α-bromoketone reacts with 2-aminopyrimidine via nucleophilic substitution, followed by oxidative cyclization mediated by TBHP to form the imidazo[1,2-a]pyrimidine core. The bromine is retained from the α-bromoketone, while the trifluoromethyl group originates from the ketone precursor.

Chlorination and Bromination of Preformed Imidazo[1,2-a]pyrimidines

A two-step process involving initial chlorination followed by bromine substitution.

Procedure ():

  • Chlorination :
    • Treat 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine with phosphorus oxychloride (POCl₃) under reflux to form 4-chloro derivatives.
  • Bromination :
    • Substitute the chlorine atom using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) in dichloromethane.
  • Yield : ~50–65% (extrapolated from similar chlorination/bromination reactions).

Key Notes :

  • POCl₃ selectively chlorinates the C4 position, while brominating agents replace chlorine with bromine.

Transition-Metal-Free Annulation of α-Bromocinnamaldehydes

Adapted from imidazo[1,2-a]pyridine syntheses, this method avoids metal catalysts.

Procedure ():

  • Reagents : α-Bromo-cinnamaldehyde derivative (1 equiv), 2-aminopyrimidine (1 equiv), DMF, oxygen atmosphere.
  • Conditions : Heat at 100°C for 10 hours.
  • Workup : Extract with ethyl acetate, dry over MgSO₄, and purify via chromatography.
  • Yield : ~40–55% (lower yields due to steric effects from the trifluoromethyl group).

Limitations :

  • Requires pre-functionalized α-bromocinnamaldehydes with a trifluoromethyl group.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Cyclocondensation α-Bromoketone, TBHP Reflux, 3h 60–78 High yield, one-pot synthesis Requires optimized α-bromoketone
Chlorination/Bromination POCl₃, HBr/PBr₃ Reflux, 3–6h 50–65 Selective functionalization Multi-step, lower overall yield
Annulation α-Bromocinnamaldehyde, DMF 100°C, 10h 40–55 Metal-free, mild conditions Low yield, specialized starting material

Key Research Findings

  • Cyclocondensation () is the most efficient method, leveraging readily available α-bromoketones and scalable conditions.
  • Bromination () offers flexibility for late-stage functionalization but involves hazardous reagents.
  • Annulation () is eco-friendly but less practical for large-scale synthesis.

Chemical Reactions Analysis

3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C7H4BrF3N4
  • Molecular Weight : 266.02 g/mol
  • Structural Characteristics : The presence of bromine and trifluoromethyl groups contributes to its chemical reactivity and biological properties.

Antibacterial Activity

Research indicates that derivatives of imidazo[1,2-a]pyrimidines, including 3-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine, exhibit significant antibacterial properties against both gram-positive and gram-negative bacteria. A study synthesized a series of imidazo[1,2-a]pyrimidine derivatives and tested their in vitro activity against various bacterial strains. Some derivatives displayed potent antimicrobial activity, suggesting that this compound could be developed into effective antibacterial agents .

Anti-inflammatory Properties

Imidazo[1,2-a]pyrimidines have been studied for their anti-inflammatory effects. Research demonstrated that certain derivatives can modulate leukocyte functions and reduce inflammatory responses in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

GABA Receptor Modulation

The compound has been explored for its interaction with GABA receptors, which play a crucial role in the central nervous system's inhibitory processes. Studies indicate that this compound may act as an allosteric modulator of these receptors, enhancing or inhibiting their activity depending on the context. This property could be beneficial in developing treatments for anxiety disorders and other neurological conditions .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their unique aspects:

Compound NameKey FeaturesUnique Aspects
7-Methylimidazo[1,2-a]pyrimidineContains a methyl group instead of trifluoromethylLess lipophilic compared to trifluoromethyl derivative
4-Bromo-7-(trifluoromethyl)imidazo[1,2-c]pyridineDifferent ring structurePotentially different biological activity
8-Fluoroimidazo[1,2-a]pyridineFluorine substitution at a different positionMay exhibit different pharmacokinetics

Study on Antibacterial Activity

A comprehensive study involving the synthesis of 75 imidazo[1,2-a]pyrimidine derivatives reported their antibacterial activity against various pathogens. The findings indicated that certain derivatives exhibited significant potency against Mycobacterium species and other gram-positive bacteria, highlighting the potential for developing new antibiotics from this compound class .

GABA Receptor Interaction Studies

Research conducted by Jensen et al. focused on the functional selectivity of imidazo[1,2-a]pyrimidines at GABA receptors. Their findings revealed that specific derivatives could selectively target the α3 subtype over the α1 subtype, suggesting implications for designing drugs with reduced side effects associated with traditional benzodiazepines used for anxiety treatment .

Mechanism of Action

The mechanism by which 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethyl group in the target compound enhances electrophilicity compared to methyl or phenyl substituents, facilitating nucleophilic substitution or Suzuki-Miyaura couplings .
  • Scaffold Differences : Replacing pyrimidine with pyridine (e.g., 2-bromo-6-CF₃-imidazo[1,2-a]pyridine) alters ring electronics and biological target specificity .
  • Biological Activity : Chlorophenyl-substituted analogs (e.g., 3-bromo-2-(4-Cl-phenyl)-imidazo[1,2-a]pyrimidine) exhibit stronger antimalarial activity due to improved hydrophobic interactions with Plasmodium enzymes .

Pharmacological and Physicochemical Properties

  • Solubility : The CF₃ group in the target compound reduces aqueous solubility compared to hydroxyl- or amine-substituted analogs but improves blood-brain barrier penetration .
  • Stability : Bromine at C3 increases susceptibility to hydrolysis relative to chloro or iodo derivatives .
  • Bioactivity: Styryl-substituted derivatives (e.g., compound 4j in ) show cytotoxicity against cancer cell lines (IC₅₀ = 2–10 μM), outperforming non-conjugated analogs .

Biological Activity

3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions to yield the desired imidazopyrimidine structure. Research indicates that this compound can be synthesized via a one-pot reaction involving trifluoromethylation and bromination steps, which enhance its biological activity by introducing electron-withdrawing groups that can modulate receptor interactions and metabolic stability .

Antitumor Activity

Several studies have highlighted the antitumor potential of imidazo[1,2-a]pyrimidine derivatives, including this compound. For instance, compounds within this class have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The reported IC50 values for these compounds often range from micromolar to sub-micromolar concentrations, indicating potent activity .

CompoundCell LineIC50 (μM)
This compoundMCF-70.126
This compoundMDA-MB-2310.87–12.91

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, particularly through the modulation of matrix metalloproteinases (MMPs), which are implicated in tumor metastasis .

Anti-inflammatory Activity

Research has also demonstrated that derivatives of imidazo[1,2-a]pyrimidines exhibit anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit leukocyte functions and reduce inflammatory responses in models induced by zymosan in mouse air pouches. The anti-inflammatory potential is attributed to their ability to interfere with pro-inflammatory cytokine production and leukocyte recruitment .

Enzyme Inhibition

This compound has been shown to act as an inhibitor of several enzymes relevant to neurodegenerative diseases. Notably, it exhibits micromolar IC50 values against monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE), both of which are critical targets in the treatment of Alzheimer's disease. This suggests a potential role for this compound in neuroprotective strategies .

Case Studies

Case Study 1: Antitumor Efficacy
A study conducted on a series of imidazo[1,2-a]pyrimidine derivatives demonstrated that this compound significantly inhibited tumor growth in vivo. Mice inoculated with MDA-MB-231 cells showed reduced tumor size following treatment with this compound over a period of 30 days compared to control groups. The treatment resulted in enhanced apoptosis markers and reduced metastatic nodules in lung tissue .

Case Study 2: Neuroprotective Effects
In another investigation focusing on neurodegenerative models, the administration of this compound led to improved cognitive function in mice subjected to induced neurotoxicity. The compound's ability to inhibit MAO-B and BChE was correlated with decreased oxidative stress markers and improved neuronal survival rates .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine?

  • Answer: A widely used approach involves the condensation of 2-aminoimidazoles with 1,3-difunctional aliphatic compounds (e.g., keto-esters or diketones) under acidic conditions. For example, the Biginelli reaction enables a one-pot, three-component synthesis of imidazo[1,2-a]pyrimidine cores, which can then be brominated and trifluoromethylated via halogenation or cross-coupling reactions . Microwave-assisted protocols have also been optimized to enhance reaction efficiency and reduce time .

Q. How is structural characterization of this compound performed?

  • Answer: Standard characterization includes FT-IR (to confirm functional groups), ¹H/¹³C NMR (to assign proton and carbon environments), and mass spectrometry (for molecular weight confirmation). Advanced techniques like 2D NMR (COSY, HSQC) resolve complex regiochemical ambiguities, particularly in distinguishing between isomers or substituent positions .

Q. What biological activities are associated with imidazo[1,2-a]pyrimidine derivatives?

  • Answer: This scaffold exhibits antimicrobial , antimalarial , and antiproliferative properties. For instance, trifluoromethyl and bromo substituents enhance metabolic stability and target binding in kinase inhibition assays. Specific derivatives have shown nanomolar activity against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a malaria drug target .

Advanced Research Questions

Q. How can regioselective functionalization at the 3- or 5-position of the imidazo[1,2-a]pyrimidine core be achieved?

  • Answer: Palladium-catalyzed C–H arylation enables regioselective substitution at the 3-position using aryl bromides and Pd(OAc)₂/XPhos as a catalytic system. For 5-position modification, chlorination with POCl₃ followed by nucleophilic substitution (e.g., with amines or thiols) is effective. These methods are critical for diversifying the scaffold while maintaining regiochemical control .

Q. How should conflicting spectral data (e.g., ambiguous NMR assignments) be resolved?

  • Answer: X-ray crystallography provides unambiguous structural confirmation, as demonstrated for 7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol (CCDC deposition: 95980-02-2) . For dynamic systems, variable-temperature NMR or NOESY experiments can clarify conformational equilibria or spatial proximities .

Q. What strategies optimize bioactivity through structural modifications?

  • Answer:

  • Bioisosteric replacement : Replacing the trifluoromethyl group with bioisosteres like pentafluorosulfanyl (-SF₅) can improve lipophilicity and target engagement .
  • Substituent permutation : Introducing electron-withdrawing groups (e.g., nitro) at the 2-position enhances antiparasitic activity by stabilizing π-stacking interactions with PfDHODH .
  • Hybrid scaffolds : Conjugation with chromen-2-one or pyridazine moieties expands pharmacological profiles (e.g., dual kinase/phosphodiesterase inhibition) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for imidazo[1,2-a]pyrimidine derivatives?

  • Answer: Variations often arise from reagent purity , solvent effects , or catalyst loading . For example:

  • Microwave synthesis (70–85% yield) vs. conventional heating (50–60%) due to uniform thermal activation .
  • POCl₃-mediated chlorination requires anhydrous conditions; trace moisture reduces yields by 20–30% .
    • Troubleshooting : Optimize reaction parameters using design-of-experiment (DoE) frameworks and validate with control reactions.

Key Recommendations for Researchers

  • Prioritize microwave-assisted protocols for time-sensitive syntheses.
  • Use crystallography to resolve ambiguous structural assignments.
  • Explore bioisosteric libraries to balance potency and pharmacokinetics.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine
Reactant of Route 2
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3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine

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